molecular formula C15H28O4 B8560808 Methyl 11-hydroxy-4-oxotetradecanoate CAS No. 915281-18-4

Methyl 11-hydroxy-4-oxotetradecanoate

Cat. No.: B8560808
CAS No.: 915281-18-4
M. Wt: 272.38 g/mol
InChI Key: AZMXBVKNISOQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 11-hydroxy-4-oxotetradecanoate is a useful research compound. Its molecular formula is C15H28O4 and its molecular weight is 272.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

915281-18-4

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

methyl 11-hydroxy-4-oxotetradecanoate

InChI

InChI=1S/C15H28O4/c1-3-8-13(16)9-6-4-5-7-10-14(17)11-12-15(18)19-2/h13,16H,3-12H2,1-2H3

InChI Key

AZMXBVKNISOQMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCCC(=O)CCC(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In order to determine the stereochemistry at the 11-position, 1 was hydrolyzed first with base and then with acid to yield 11-hydroxy-4-oxo-tetradecanoic acid (8). The long chain fatty acid (8) was reacted with excess diazomethane to furnish 11-hydroxy-4-oxo-tetradecanoic acid methyl ester (9). Compound 9 was converted to the two Mosher esters 10 and 11 with (R)- and (S)-methoxyphenylacetic acid (MPA), using the EDCI/DMAP coupling conditions. (Seco, J. M.; Quinoa, E.; Riguera, R., Tetrahedron: Asymmetry 2001, 12, 2915-2925.) The resulting 11-MPA esters 10 and 11 were subjected to NMR analysis. The chemical shift differences ΔδRS were significant (Scheme 1), which made it possible to conclude that 1 had the (S)-configuration at C-11. The sugars were determined as D-glucose and D-fucose by hydrolysis and determination of the sign of rotation of the isolated carbohydrates. This conclusion was supported by MM2 calculations, which indicated that only the diastereomer with both D-sugars would give the relatively strong ROESY correlations between H-11 and H—F-1 and between H—F-2 and H-G-1 that were exhibited in the spectrum of 1.
Name
11-hydroxy-4-oxo-tetradecanoic acid
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0 (± 1) mol
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reactant
Reaction Step One
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long chain fatty acid
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

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